Trisarubicinol

Descripción

Contextualization within Natural Product Chemistry

Natural product chemistry is a scientific discipline dedicated to the study of substances produced by living organisms, often leading to the discovery of compounds with significant biological activities and potential for drug development nih.govnih.gov. Within this field, microbial natural products, particularly those derived from Streptomyces bacteria, represent a rich source of bioactive molecules. Trisarubicinol is identified as a natural product isolated from Streptomyces galilaeus, underscoring its relevance in the exploration of microbially-derived compounds.

Historical Perspective of this compound Discovery

The emergence of this compound in scientific literature marks its discovery as a "new antitumor anthracycline antibiotic". Its initial characterization and reported physicochemical properties were documented, with a patent application detailing its preparation through microbial action. Early research, including studies on its structure-activity relationships, dates back to at least 1981, indicating its identification and preliminary investigation around that period.

Classification and Structural Archetype within Anthracyclines

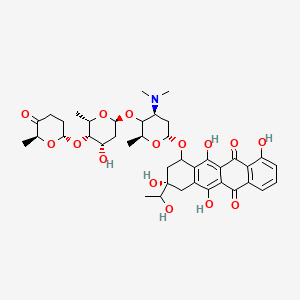

This compound is unequivocally classified as an anthracycline antibiotic. Anthracyclines are a significant class of compounds characterized by a distinctive tetracyclic structure, specifically an anthraquinone (B42736) backbone, which is linked to a sugar moiety via a glycosidic bond. These compounds are aromatic polyketides, featuring a 7,8,9,10-tetrahydrotetracene-5,12-quinone scaffold, often with one or more saccharide units attached.

The molecular structure of this compound is defined by its chemical formula C40H51NO15, and it possesses a molecular weight of 785.8 g/mol . This complex structure is integral to its observed biological activities, including its capacity to intercalate into DNA and interfere with enzyme progression.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80470-08-2 | |

| ChEBI ID | CHEBI:223395 | |

| Molecular Formula | C40H51NO15 | |

| Molecular Weight | 785.8 g/mol | |

| Exact Mass | 785.32586992 | |

| Source Organism | Streptomyces galilaeus | |

| Classification | Anthracycline antibiotic |

Structure

2D Structure

Propiedades

Número CAS |

80470-08-2 |

|---|---|

Fórmula molecular |

C40H51NO15 |

Peso molecular |

785.8 g/mol |

Nombre IUPAC |

(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1 |

Clave InChI |

RFRIIINGCQOYCL-QCPFSNFXSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Sinónimos |

trisarubicinol |

Origen del producto |

United States |

Isolation and Purification Methodologies of Trisarubicinol

Microbial Fermentation Strategies for Trisarubicinol Production

Microbial fermentation is the primary method for producing this compound, leveraging the biosynthetic capabilities of specific Streptomyces strains. This approach often involves optimizing culture conditions and utilizing mutant strains to enhance yield and specificity.

Optimization of Culture Conditions in Streptomyces galilaeus

Streptomyces galilaeus is a key microorganism in the biosynthesis of anthracycline antibiotics, including aclacinomycin tandfonline.com. This compound can be formed by the glycosylation of aglycones, such as carminomycinone (B27442) or 13-dihydrocarminomycinone, when added to an idiotroph of Streptomyces galilaeus, which is a known aclacinomycin producer oup.com.

Optimizing culture conditions is critical for maximizing the production of bioactive metabolites from Streptomyces species. Key parameters typically include incubation time, temperature, initial pH, and the selection of appropriate carbon and nitrogen sources scirp.orgresearchgate.netnih.govresearchgate.netfrontiersin.org. For instance, a study on Streptomyces spectabilis (isolate R1) showed optimal bioactive metabolite production with cellobiose (B7769950) as the carbon source and peptone as the nitrogen source, at pH 5 and 30°C, with a 5-day incubation period. Similarly, Streptomyces purpurascens (isolate R3) achieved maximum production with starch and casein at pH 7 and 30°C over eight days scirp.orgresearchgate.net. While specific optimized conditions for this compound production by Streptomyces galilaeus are not extensively detailed in general Streptomyces optimization studies, the principle of adjusting these parameters is universally applied to enhance secondary metabolite yields.

Table 1: General Optimized Culture Conditions for Bioactive Metabolite Production in Select Streptomyces Isolates

| Isolate (Identified Species) | Carbon Source | Nitrogen Source | pH (Optimum) | Temperature (Optimum) | Incubation Period (Optimum) |

| R1 (Streptomyces spectabilis) | Cellobiose | Peptone | 5 | 30°C | 5 days |

| R3 (Streptomyces purpurascens) | Starch | Casein | 7 | 30°C | 8 days |

| R5 (Streptomyces coeruleorubidus) | Mannitol (B672) | JBM | 6 | 35°C | 6 days |

| Y8 (Streptomyces lavendofoliae) | Starch | Peptone | 7 | 30°C | 10 days |

Cultivation of Streptomyces coeruleorubidus Mutants for Anthracycline Production

Streptomyces coeruleorubidus is another significant producer of anthracyclines, and its mutants have been extensively studied for enhancing and diversifying anthracycline production tandfonline.comnih.gov. Various blocked mutants have been isolated from Streptomyces coeruleorubidus strains, often through treatments with mutagens like UV light, gamma radiation, and nitrous acid nih.govnih.gov. These mutants can exhibit altered metabolic pathways, leading to the production of novel anthracyclines or improved yields of existing ones. For instance, mutant strain 4N-140, derived from Streptomyces coeruleorubidus ME130-A4, was found to produce new anthracycline feudomycins A and B nih.gov. This demonstrates the utility of mutant strains in generating diverse anthracycline compounds, which may include or be related to this compound. For Streptomyces coeruleorubidus (isolate R5), maximal production of bioactive metabolites was observed on the sixth day at pH 6 and a temperature of 35°C, using mannitol and JBM as nutrient sources scirp.orgresearchgate.net.

Extraction Techniques from Biological Matrices

Following fermentation, the extraction of this compound from the microbial culture broth or mycelia, which constitute complex biological matrices, is a critical initial purification step. The aim of extraction is to recover and concentrate the target compound while minimizing interference from unwanted materials hilarispublisher.com.

Common extraction techniques applied to biological matrices include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases nih.govresearchgate.net. It is a widely used method for isolating desired components from a mixture based on their differential solubility researchgate.net.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that utilizes a solid sorbent bed to selectively retain target compounds from a liquid sample, followed by elution with a suitable solvent hilarispublisher.comnih.gov.

Protein Precipitation: This method involves the removal of proteins from the biological matrix, which can interfere with downstream analytical or purification steps. It can be achieved by adding polar solvents like acetonitrile, methanol, or acetone, or by treating the sample with acids or inorganic salts nih.govresearchgate.net.

Microextraction Techniques: These include solid-phase microextraction (SPME) and other miniaturized approaches that reduce sample and solvent requirements, aligning with green chemistry principles nih.govnih.gov.

For direct solvent extraction, biological materials can be mixed with ammonium (B1175870) sulfate (B86663) and homogenized, followed by the addition of a solvent like diethyl ether, shaken, and filtered youtube.com. The choice of extraction method often depends on the physicochemical properties of this compound and the nature of the biological matrix.

Chromatographic Separation and Purification Protocols

Chromatographic methods are fundamental for achieving high purity of this compound from crude extracts. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase hilarispublisher.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of complex mixtures, including natural products like this compound hilarispublisher.comyoutube.com. HPLC is employed for both analytical and preparative purposes. In the context of this compound, HPLC can be used for:

Purity Assessment: To determine the purity of the isolated compound and monitor the effectiveness of purification steps.

Method Development: Developing robust methods for separation, which can then be scaled up for preparative purposes lcms.cz.

Quantitative Analysis: Used in fermentation studies to quantify the production of the active compound nih.gov.

HPLC systems typically involve pumping the sample through a column packed with a stationary phase under high pressure, with eluted compounds detected using UV-visible or mass spectrometric detectors hilarispublisher.com. Preparative HPLC specifically aims to collect the purified compound, often requiring optimization of flow rate, sample load, and column hardware to maintain resolution at larger scales .

Preparative Chromatography Methods

Preparative chromatography methods are designed to isolate and purify compounds in quantities ranging from milligrams to kilograms chemexpress.com. For this compound, these methods are crucial for obtaining sufficient material for further characterization and potential applications.

Key preparative chromatography techniques include:

Preparative HPLC (Prep-HPLC): This is a primary method for purifying organic compounds, including APIs and advanced intermediates, at various scales chemexpress.comgoogle.com. Prep-HPLC systems are equipped with different column dimensions and flow rates to accommodate varying sample loads. The goal is to maximize sample concentration and injection volume while maintaining reasonable resolution chemistryworld.com.

Preparative Thin Layer Chromatography (Prep TLC): For smaller quantities of samples, typically 10-100 mg, Prep TLC can be a useful and rapid technique. It involves using thick-layer silica (B1680970) plates where the compound is deposited in a line. After elution, the desired band is located (e.g., by UV visualization), scraped off, and the compound is eluted from the silica using a polar solvent rochester.edu.

Preparative Supercritical Fluid Chromatography (Prep-SFC): This technique offers an alternative to traditional liquid chromatography, particularly useful for chiral or achiral compounds, and can also support milligram to kilogram scale production chemexpress.com.

The selection of a preparative method depends on the quantity of this compound required, the complexity of the mixture, and the physicochemical properties of the compound. Effective preparative chromatography involves careful method development, scale-up considerations, and post-isolation treatment to ensure high purity chemistryworld.com.

Structural Elucidation Strategies for Trisarubicinol

Advanced Spectroscopic Methodologies for Structural Determination

The elucidation of Trisarubicinol's molecular architecture relied heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools provided complementary information essential for a complete and accurate structural assignment. hyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy was central to piecing together the complex structure of this compound. Through a series of one-dimensional and two-dimensional experiments, researchers could map out the carbon skeleton and the placement of protons, leading to a full constitutional analysis. leibniz-fmp.deorganicchemistrydata.org

One-dimensional ¹H and ¹³C NMR spectra provided the initial and fundamental data for the structural analysis of this compound. The ¹H NMR spectrum revealed the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum indicated the number of non-equivalent carbon atoms. frontiersin.orgismrm.org

The chemical shifts in the ¹H spectrum, along with the splitting patterns (multiplicity) and coupling constants, allowed for the identification of specific structural fragments, such as the aromatic protons on the anthracyclinone core, the protons on the sugar moieties, and various aliphatic protons. hilarispublisher.comresearchgate.net Similarly, the ¹³C NMR spectrum, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. chemistryviews.org The data from these initial analyses are crucial for assigning the basic framework of the molecule.

Table 1: Representative ¹H NMR Data for a this compound-like Anthracycline Moiety (Note: Data is representative of the class of compounds and based on spectral data for related anthracyclines.)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.85 | d | 7.6 |

| H-2 | 7.60 | t | 8.0 |

| H-3 | 7.25 | d | 8.4 |

| H-7 | 5.10 | br s | - |

| H-10 | 3.05 (a), 2.85 (b) | dd | 18.5, 2.0 |

| 4-OCH₃ | 4.08 | s | - |

| H-1' | 5.45 | d | 3.5 |

| H-5' | 4.20 | q | 6.5 |

| 5'-CH₃ | 1.30 | d | 6.5 |

Table 2: Representative ¹³C NMR Data for a this compound-like Anthracycline Moiety (Note: Data is representative of the class of compounds and based on spectral data for related anthracyclines.)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | 120.5 |

| C-2 | 136.2 |

| C-3 | 119.8 |

| C-4 | 161.0 |

| C-4a | 135.1 |

| C-5 | 186.5 |

| C-6 | 155.8 |

| C-6a | 111.4 |

| C-7 | 69.5 |

| C-8 | 33.7 |

| C-9 | 76.8 |

| C-10 | 35.2 |

| C-10a | 110.2 |

| C-11 | 162.1 |

| C-12 | 186.0 |

| C-12a | 134.5 |

| 4-OCH₃ | 56.7 |

| C-1' | 100.8 |

| C-2' | 34.5 |

| C-3' | 26.1 |

| C-4' | 67.3 |

| C-5' | 65.9 |

| C-6' (5'-CH₃) | 17.0 |

To assemble the fragments identified in 1D NMR into a complete molecular structure, a suite of 2D NMR experiments was employed. princeton.eduscielo.org.bocreative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identified proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons, typically separated by two or three bonds. This was vital for tracing out the proton networks within the sugar rings and the aliphatic portions of the aglycone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum definitively links a specific proton to its corresponding carbon atom, providing a powerful tool for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment was crucial for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). These long-range correlations connect structural fragments that are not directly bonded, such as linking the sugar units to the aglycone and connecting quaternary carbons to nearby protons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOESY correlations are observed between protons that are close to each other in space (typically <5 Å). This is particularly useful for determining the relative stereochemistry and conformation of the molecule, for instance, by observing correlations between the aglycone and the sugar moieties.

The determination of the absolute and relative stereochemistry of this compound's multiple chiral centers is a significant challenge. Advanced NMR techniques that measure anisotropic effects, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), can be employed for this purpose. leibniz-fmp.dersc.org These methods involve dissolving the analyte in a chiral alignment medium, which induces a slight orientation of the molecule relative to the external magnetic field. nih.govnumberanalytics.com

This partial alignment prevents the complete averaging of anisotropic NMR interactions. rsc.org The resulting anisotropic parameters are highly sensitive to the molecule's 3D structure and orientation. By comparing experimentally measured RDCs and RCSAs with values predicted for different possible stereoisomers using computational models, the correct stereochemical configuration can be determined with a high degree of confidence. leibniz-fmp.denih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provided critical information regarding the molecular weight and elemental composition of this compound, complementing the structural data obtained from NMR.

High-Resolution Mass Spectrometry (HRMS) was instrumental in establishing the precise molecular formula of this compound. bioanalysis-zone.comlabmanager.com Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). hilarispublisher.comchromatographyonline.com This precision allows for the calculation of a unique elemental composition, distinguishing this compound from other compounds that might have the same nominal mass but a different molecular formula. uni-rostock.de Analysis of the isotopic pattern further corroborates the proposed formula. This accurate mass measurement is the foundational step that validates all subsequent structural interpretation.

Table 3: Representative High-Resolution Mass Spectrometry Data

| Ion Type | Calculated m/z | Measured m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 806.3392 | 806.3385 | -0.9 | C₄₂H₅₂NO₁₅ |

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) can provide valuable structural information. By inducing the parent ion to break apart and analyzing the masses of the resulting fragment ions, chemists can deduce the structure of the different components of the molecule, such as the sugar units and the aglycone, and how they are connected.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of unknown compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. This method provides critical information about the connectivity and composition of different parts of a molecule.

In a typical MS/MS experiment, the sample is first ionized, and a specific ion of interest, known as the precursor ion, is selected based on its mass-to-charge ratio (m/z). youtube.com This selected ion is then subjected to collision-induced dissociation (CID), where it collides with neutral gas molecules, causing it to break apart into smaller fragment ions, or product ions. youtube.comyoutube.com The masses of these product ions are then measured in a second stage of mass analysis, generating a product ion spectrum. youtube.comyoutube.com

This fragmentation pattern is often characteristic of the molecule's structure. By analyzing the mass differences between the precursor ion and the various product ions, chemists can deduce the presence of specific substructures and how they are connected. For instance, the loss of a specific neutral molecule, such as water or a sugar moiety, can be readily identified. This process can be repeated, selecting a fragment ion and subjecting it to further fragmentation (MSn), to gain even more detailed structural insights. youtube.com

The data generated from MS/MS experiments are crucial for piecing together the molecular puzzle. For a compound like this compound, MS/MS would be instrumental in identifying the aglycone core and the nature and attachment points of the sugar residues.

Table 1: Hypothetical Tandem Mass Spectrometry Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Postulated Neutral Loss | Inferred Structural Moiety |

| [M+H]⁺ | 20 | [M+H - Sugar₁]⁺ | Mass of one sugar unit | Sugar Residue 1 |

| [M+H]⁺ | 30 | [M+H - Sugar₁ - Sugar₂]⁺ | Mass of two sugar units | Disaccharide Chain |

| [M+H]⁺ | 40 | [Aglycone+H]⁺ | Mass of the entire trisaccharide | Anthracycline Aglycone |

| [Aglycone+H]⁺ | 50 | Various smaller fragments | H₂O, CO, side chain fragments | Specific functional groups on the aglycone |

Note: This table is illustrative and based on typical fragmentation patterns of anthracycline glycosides. Actual experimental values would be required for a definitive structural assignment.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. wikipedia.orgdavuniversity.org This method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment. jsscacs.edu.in

An IR spectrum plots the absorbance or transmittance of infrared light against the frequency (typically expressed in wavenumbers, cm⁻¹). wikipedia.org Different types of bonds and functional groups (e.g., O-H, C=O, C-O, C-H) have characteristic absorption ranges, making the IR spectrum a molecular "fingerprint". numberanalytics.com

For this compound, an anthracycline antibiotic, the IR spectrum would be expected to show characteristic absorption bands for:

Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the numerous hydroxyl groups on the sugar moieties and the aglycone.

Carbonyl (C=O) groups: Strong absorption bands typically between 1630-1820 cm⁻¹. The quinone and potential ester or ketone functionalities in the anthracycline core would give rise to distinct peaks in this region.

Carbon-Carbon double bonds (C=C) of the aromatic rings: Absorptions in the 1450-1600 cm⁻¹ region.

Carbon-Oxygen (C-O) single bonds: Absorptions in the 1000-1300 cm⁻¹ range, corresponding to the ether linkages of the glycosidic bonds and alcohol functionalities.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 | O-H stretch | Alcohols, Phenols |

| 3000 - 2850 | C-H stretch | Alkanes |

| 1725 - 1705 | C=O stretch | Ketones |

| 1680 - 1630 | C=O stretch | Quinones |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| 1300 - 1000 | C-O stretch | Ethers, Alcohols |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores—groups of atoms that absorb light in the UV-Vis region. technologynetworks.comwikipedia.org The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. wikipedia.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophore's structure, with more extended conjugated systems generally absorbing at longer wavelengths. msu.edu

The anthracycline core of this compound, with its conjugated system of double bonds in the aromatic rings and quinone moiety, is an excellent chromophore. msu.edu The UV-Vis spectrum of this compound would therefore be expected to exhibit characteristic absorption maxima that are indicative of this tetracyclic system. The exact positions and intensities of these absorption bands can be sensitive to the substitution pattern on the aromatic rings and the molecular environment. msu.edu This technique is valuable for confirming the presence of the anthracycline skeleton and can be used to compare a new compound to known members of the anthracycline family. wikipedia.orgtandfonline.com

Table 3: Representative UV-Vis Absorption Maxima for Anthracyclines

| Compound Class | Typical λmax (nm) | Electronic Transition |

| Anthracyclines | ~235, 253, 290, 480-550 | π → π* and n → π* |

Note: The specific λmax values for this compound would need to be determined experimentally.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide crucial information about connectivity and functional groups, X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and solid-state conformation. nih.govwikipedia.org This powerful method requires the compound to be in a crystalline form.

The process involves irradiating a single crystal with a beam of X-rays. libretexts.orgmpg.de The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.govwikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this electron density map, the positions of all the atoms in the molecule can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For a complex stereochemistry-rich molecule like this compound, with multiple chiral centers in both the aglycone and the sugar components, X-ray crystallography is invaluable. It can unambiguously establish the relative and absolute configuration of each stereocenter, information that is often difficult or impossible to obtain solely from spectroscopic data. Furthermore, it provides a detailed picture of the molecule's preferred conformation in the crystalline state.

Integrated Spectroscopic Data Analysis for Structural Assignment

The structural elucidation of a complex natural product like this compound is rarely accomplished with a single technique. Instead, it requires the careful and synergistic integration of data from multiple spectroscopic methods. numberanalytics.comnih.gov Each technique provides a different piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment.

The process typically begins with obtaining the molecular formula from high-resolution mass spectrometry. Tandem MS/MS experiments then offer insights into the constituent parts of the molecule, such as the aglycone and the sugar units, and how they are linked. rfi.ac.uk Concurrently, IR spectroscopy identifies the key functional groups present, confirming, for example, the presence of hydroxyl, carbonyl, and aromatic moieties. numberanalytics.com UV-Vis spectroscopy corroborates the existence of the characteristic anthracycline chromophore.

Nuclear Magnetic Resonance (NMR) spectroscopy (though not detailed in the provided outline) plays a central role in this integrated analysis by establishing the carbon-hydrogen framework and the connectivity between atoms through various 1D and 2D experiments. nih.govnumberanalytics.com The information from all these spectroscopic techniques is then pieced together to build a proposed two-dimensional structure. This proposed structure must be consistent with all the observed spectroscopic data. The final and definitive proof of the three-dimensional structure, including the absolute stereochemistry, is then ideally provided by X-ray crystallography.

Computational Approaches to Structure Elucidation and Verification

In modern structural elucidation, computational methods have become an indispensable tool for both predicting and verifying molecular structures. numberanalytics.com These approaches can be used in conjunction with experimental data to increase confidence in a structural assignment.

One common application is the prediction of spectroscopic data for a proposed structure. numberanalytics.com For example, using quantum mechanics calculations, such as Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for a hypothesized structure. mestrelab.com These predicted spectra can then be compared with the experimental data. A close match between the calculated and experimental spectra provides strong support for the proposed structure.

Computational methods are also crucial for conformational analysis. mestrelab.com Molecules, especially those with flexible side chains like the trisaccharide of this compound, can exist in multiple low-energy conformations. Computational modeling can explore the potential conformational space and identify the most stable conformers. This information is vital for interpreting certain spectroscopic parameters, such as NMR coupling constants, which are conformation-dependent. In cases where X-ray quality crystals cannot be obtained, comparing computationally predicted spectroscopic data for different possible stereoisomers with the experimental data can be a powerful strategy for assigning the correct stereochemistry. numberanalytics.com

Biosynthesis of Trisarubicinol

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of anthracyclines like trisarubicinol begins with the assembly of a polyketide backbone, which is then modified and glycosylated. wikipedia.orgnih.gov The fundamental building blocks for the polyketide chain are derived from primary metabolism, typically acetyl-CoA and propionyl-CoA, which serve as the starter and extender units, respectively. nih.gov Through a series of condensation reactions, these simple precursors are assembled into a complex polyketide intermediate. wikipedia.org

While the complete list of all intermediates in the this compound pathway is not exhaustively detailed in the available literature, studies on related anthracyclines suggest a cascade of intermediates. For instance, aklanonic acid is a known early intermediate in the biosynthesis of many anthracyclines. tandfonline.com Furthermore, the elucidation of biosynthetic pathways often involves feeding presumed intermediates to blocked mutants of the producing organism, Streptomyces species, to identify downstream products and thereby map the metabolic route. jst.go.jp Key intermediates in related pathways include compounds like aklavinone (B1666741) and ε-rhodomycinone, which undergo various modifications. tandfonline.com The biosynthesis of lysine (B10760008) also provides crucial intermediates like α-aminoadipic acid that can be involved in the formation of related bioactive compounds. nih.gov

Elucidation of Enzymatic Steps in the this compound Pathway

The conversion of simple precursors into the complex structure of this compound is a multi-step process catalyzed by a variety of enzymes. nih.gov These enzymatic reactions include chain assembly, cyclization, and various modifications that fine-tune the final molecule.

Polyketide Synthase (PKS) Involvement in Aglycone Formation

At the heart of this compound's biosynthesis is a Type II polyketide synthase (PKS) system responsible for constructing the aglycone core. wikipedia.orgnih.gov PKS enzymes function in a manner analogous to fatty acid synthases, catalyzing the sequential condensation of acyl-CoA units. nih.gov These large, multi-domain enzymes or enzyme complexes guide the assembly of the polyketide chain from a starter unit and multiple extender units. nih.govwikipedia.org The specific number and type of PKS modules, along with their constituent domains, dictate the length and initial folding of the polyketide backbone, ultimately determining the characteristic tetracyclic ring structure of the anthracycline aglycone. nih.govsciepublish.com

Glycosyltransferase Activity in Sugar Moiety Attachment

A critical step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone, a reaction catalyzed by glycosyltransferases (GTs). tandfonline.comwikidata.org These enzymes transfer sugar residues from activated donor molecules, such as nucleotide diphospho-sugars, to the aglycone acceptor. cazy.orgfrontiersin.org The type and arrangement of these sugars are crucial for the biological activity of the final antibiotic. sciepublish.com Microbial glycosidation, using mutant strains blocked in aglycone biosynthesis, has been a powerful tool to produce novel anthracycline antibiotics by attaching different sugar units to various anthracyclinones. tandfonline.com The specificity of glycosyltransferases for both the sugar donor and the aglycone acceptor contributes significantly to the structural diversity of anthracyclines found in nature. cazy.orgdiva-portal.org

Post-Polyketide Modification Enzymes

Following the initial formation of the polyketide backbone by PKS, a suite of post-PKS modification enzymes further diversifies the structure. wikipedia.orgsciepublish.com These enzymes can include oxidoreductases, methyltransferases, and hydroxylases. nih.govsciepublish.com For example, oxidoreductases can catalyze specific oxidation or reduction reactions on the aglycone, while methyltransferases add methyl groups to specific positions. tandfonline.comnih.gov Hydroxylases, often cytochrome P450 monooxygenases, can introduce hydroxyl groups, which can be critical for subsequent glycosylation or for the molecule's biological activity. nih.gov These modifications are essential for creating the final, biologically active this compound molecule.

Genetic Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for this compound biosynthesis are typically clustered together on the chromosome of the producing Streptomyces strain. nih.govnih.gov This organization into a biosynthetic gene cluster (BGC) facilitates the coordinated regulation of the entire pathway. nih.gov Analysis of these BGCs reveals the presence of genes for PKS, glycosyltransferases, and various modification enzymes, providing a genetic blueprint for the biosynthesis of the antibiotic. nih.govnih.gov Genome mining tools and bioinformatic platforms like antiSMASH and MIBiG are instrumental in identifying and annotating these BGCs, offering insights into the biosynthetic potential of different microbial strains. nih.govgithub.comsecondarymetabolites.org The characterization of these gene clusters is a crucial step towards understanding and manipulating the production of this compound.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

The fields of metabolic engineering and synthetic biology offer powerful strategies to enhance the production of valuable natural products like this compound. oup.comwikipedia.orgneb.com These approaches aim to optimize the genetic and regulatory processes within the producing organism to increase yields and generate novel analogs. wikipedia.orghelmholtz-hzi.de

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. numberanalytics.comjournalarrb.com This can involve refactoring the entire biosynthetic gene cluster with optimized regulatory elements to ensure high-level, coordinated expression of all the pathway genes. helmholtz-hzi.de Furthermore, heterologous expression, where the BGC is transferred to a more amenable host organism, can also be employed to improve production. nih.gov These advanced techniques hold significant promise for the industrial-scale production of this compound and the creation of new, potentially more effective, anthracycline antibiotics. sciepublish.comethernet.edu.etreshapebiotech.com

Pathway Reconstruction in Heterologous Hosts

The reconstruction of biosynthetic pathways in heterologous hosts is a powerful strategy for studying and producing natural products, activating silent biosynthetic gene clusters (BGCs), and generating novel compounds. frontiersin.orgacs.org Although a dedicated report on the heterologous expression of the complete this compound BGC is not available, the methodology follows established principles for complex polyketides like other anthracyclines from Streptomyces.

The process begins with the identification and isolation of the BGC responsible for the compound's synthesis. Anthracycline BGCs are typically large, encoding a suite of enzymes required for assembling the polyketide backbone, tailoring it, and attaching sugar moieties. mdpi.comnih.gov For anthracyclines from S. galilaeus, the core of the BGC contains genes for a type II minimal polyketide synthase (minPKS), which includes a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). mdpi.comnih.gov These enzymes work iteratively to construct the tetracyclic aglycone core from a starter unit (like propionyl-CoA) and multiple extender units (malonyl-CoA). mdpi.comnih.gov Subsequent tailoring enzymes, including ketoreductases, cyclases, aromatases, oxygenases, and glycosyltransferases, modify this core to create the final, complex structure. mdpi.comnih.gov

Successful pathway reconstruction relies on transferring the entire, intact BGC into a suitable heterologous host. Streptomyces species such as S. coelicolor, S. lividans, and S. albus are often used as hosts due to their genetic tractability and their inherent ability to produce diverse secondary metabolites, which means they possess the necessary precursor pools. acs.orgnih.gov For example, research has demonstrated the production of hybrid anthracyclines by expressing genes from the S. nogalater nogalamycin (B1679386) pathway in an S. galilaeus mutant, proving the compatibility of biosynthetic machinery between different anthracycline pathways. researchgate.netnih.gov Similarly, entire BGCs have been moved between species to produce known compounds in a new host or to generate novel derivatives when the host's native enzymes interact with the heterologous pathway. frontiersin.orgasm.org

The table below details the core set of genes and enzymes from the related aclacinomycin pathway in S. galilaeus, which are responsible for synthesizing the aklavinone aglycone, a key intermediate in this family of anthracyclines. mdpi.comnih.govnih.gov

| Gene | Enzyme/Protein | Function in Biosynthesis |

| aknB (KSα) | Ketosynthase α | Catalyzes the condensation of acyl chains during polyketide extension. |

| aknC (KSβ) | Chain Length Factor | Determines the number of extension cycles, controlling the polyketide chain length. |

| aknD (ACP) | Acyl Carrier Protein | Carries the growing polyketide chain during synthesis. |

| aknE2 | Ketoreductase | Catalyzes the reduction of a specific keto group on the polyketide chain. |

| aknF | Aromatase | Catalyzes the aromatization of the first ring of the polyketide intermediate. |

| aknS | Glycosyltransferase | Attaches sugar moieties to the aglycone core. |

| aknT | Glycosyltransferase-related protein | Auxiliary protein that assists the glycosyltransferase. |

| aknOx | Oxidoreductase | Performs terminal modifications on the sugar residues. nih.gov |

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a protein engineering technique that mimics natural selection in the laboratory to enhance or alter the function of enzymes. frontiersin.orgresearchgate.net It involves iterative rounds of gene mutagenesis, followed by screening or selection to identify variants with improved properties such as enhanced activity, altered substrate specificity, or increased stability. researchgate.net While no studies report the directed evolution of enzymes specifically for this compound production, this methodology is highly relevant for engineering the tailoring enzymes that create the vast diversity within the anthracycline family.

Key targets for directed evolution in anthracycline biosynthesis are the glycosyltransferases (GTs) and oxygenases. These enzymes are often highly specific but can also exhibit a degree of substrate promiscuity, which can be exploited and enhanced. researchgate.net For instance, the glycosyltransferases from the aclacinomycin cluster, such as AknS, are responsible for attaching a trisaccharide chain to the aklavinone aglycone. utupub.fi By mutating these GTs, it would be theoretically possible to alter their sugar substrate preference, leading to the production of novel glycosylated anthracyclines.

Combinatorial biosynthesis, a related approach, leverages the natural promiscuity of biosynthetic enzymes by mixing and matching genes from different BGCs. This has been successfully applied to anthracyclines, where PKS and tailoring enzymes from the aclacinomycin (S. galilaeus), daunorubicin (B1662515) (S. peucetius), and nogalamycin (S. nogalater) pathways have been combined to generate hybrid molecules. acs.org This demonstrates that the enzymes have the inherent flexibility to act on non-native substrates, a feature that is the starting point for many directed evolution campaigns. Engineering the cyclase enzymes has also been shown to redirect the entire biosynthetic pathway, converting anthracycline precursors into angucyclinones, showcasing the power of modifying single enzymes to create entirely new molecular scaffolds. acs.org

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated at the genetic level to ensure it occurs at the appropriate time in the bacterial life cycle, often in response to environmental cues or cellular stress. This regulation occurs in a hierarchical manner, involving global regulators that control broad aspects of metabolism and development, as well as pathway-specific regulators located within the BGC itself. nih.gov

For the anthracyclines produced by S. galilaeus, including the aclacinomycins, biosynthesis is controlled by pathway-specific activator genes found within the BGC. mdpi.comutupub.fi These activators belong to the SARP (Streptomyces Antibiotic Regulatory Protein) family, a group of regulators common to many Streptomyces secondary metabolite pathways. In the aclacinomycin cluster, genes such as aknO and aknI have been identified as SARP-family activators. mdpi.com These proteins bind to specific promoter regions within the BGC, switching on the transcription of the structural genes required for antibiotic production. Disrupting these activator genes has been shown to completely block the production of aclacinomycins. utupub.fi

The expression of these pathway-specific activators is, in turn, controlled by a higher tier of pleiotropic and global regulators. These higher-level regulators integrate signals related to nutrient availability, population density (quorum sensing), and other environmental stresses. nih.gov This intricate network ensures that the significant metabolic energy required to produce complex antibiotics is only expended when beneficial for the organism. Therefore, the regulation of this compound biosynthesis is expected to follow this established model, governed by one or more SARP-family activators within its BGC, which are themselves subject to a complex, overarching regulatory network.

Chemical Synthesis and Derivatization of Trisarubicinol

Total Synthetic Strategies for Trisarubicinol and its Core Structure

A total synthesis of this compound would involve the construction of its complex tetracyclic aglycone and the subsequent attachment of its trisaccharide moiety. While no complete total synthesis of this compound has been documented in the available literature, the general strategies employed for other anthracyclines provide a roadmap for how such a synthesis might be approached.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. savemyexams.comslideshare.netscitepress.orgdeanfrancispress.com It involves deconstructing the target molecule through a series of imaginary steps, known as disconnections, to arrive at simpler, readily available starting materials. leah4sci.comyoutube.com

For the this compound scaffold, a typical retrosynthetic analysis would likely involve the following key disconnections:

Glycosidic bond disconnection: The trisaccharide chain would be disconnected from the aglycone, leading to the aglycone (Trisarubicinone) and the protected trisaccharide as key fragments.

Anthracycline ring system disconnection: The tetracyclic core would be further broken down. Common strategies for anthracycline synthesis involve Friedel-Crafts reactions to form the C and D rings onto an existing AB ring system, or Diels-Alder reactions to construct the A ring.

Key Synthetic Intermediates and Chiral Pool Applications

The synthesis of a complex molecule like this compound would rely on the preparation of several key intermediates. For the aglycone, these would include functionalized naphthalene (B1677914) or tetralone derivatives for the CD-ring system and a chiral fragment for the A-ring. The trisaccharide portion would require the synthesis of the individual monosaccharide units in their correct stereochemical forms.

The "chiral pool" refers to the collection of abundant, enantiopure natural products like amino acids, sugars, and terpenes that can be used as inexpensive starting materials for the synthesis of complex chiral molecules. For the synthesis of the sugar moieties of this compound, monosaccharides from the chiral pool would be logical starting points, undergoing modification to yield the specific sugars found in the natural product.

Stereoselective and Enantioselective Synthesis

The biological activity of anthracyclines is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry at each chiral center is a critical aspect of the synthesis.

Stereoselective synthesis refers to a reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed. rsc.orgnih.govthieme.de In the context of this compound, this would be crucial for controlling the relative stereochemistry of the substituents on the A-ring of the aglycone and within the sugar rings.

Enantioselective synthesis involves the preferential formation of one enantiomer over the other. This could be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents to ensure the final product is obtained as a single, biologically active enantiomer. rsc.org

Semi-Synthetic Approaches to this compound Modification

Semi-synthesis, which starts from a naturally occurring compound, is a common strategy for producing derivatives of complex natural products. tapi.com This approach can be more efficient than total synthesis, especially for molecules with intricate structures. nih.gov

Chemical Modification of Natural Precursors

It is plausible that this compound itself is a natural product derived from a simpler anthracycline. If so, a likely semi-synthetic route would involve the chemical modification of a more abundant, related anthracycline. This could involve:

Glycosylation: Attaching additional sugar units to an existing glycosylated anthracycline.

Functional group interconversion: Modifying existing functional groups on the aglycone or the sugar moieties to arrive at the structure of this compound.

The development of semi-synthetic derivatives aims to improve the pharmacological properties of a natural product, such as enhancing its activity or reducing its toxicity. researchgate.netmdpi.com

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. nsf.govresearchgate.netrsc.orgnih.gov Enzymes can be used to perform specific transformations, such as stereoselective glycosylations or hydroxylations, under mild conditions. chemrxiv.org

For this compound, a chemoenzymatic approach could be employed to synthesize analogs by:

Using glycosyltransferases to attach different sugar moieties to the aglycone.

Employing enzymes to modify the aglycone structure, for example, through selective oxidation or reduction reactions.

This strategy is particularly powerful for creating libraries of analogs for structure-activity relationship (SAR) studies, which are crucial for drug discovery and development. mdpi.comnih.govworktribe.com

Design and Synthesis of Novel this compound Analogs and Derivatives

The development of new analogs and derivatives of this compound, a complex trisaccharide-containing anthracycline, is guided by the extensive knowledge accumulated from decades of research into its parent compounds, such as doxorubicin (B1662922) and daunorubicin (B1662515). The primary objectives for creating new this compound derivatives include enhancing efficacy, overcoming drug resistance, and reducing dose-limiting toxicities.

Structure-Directed Analog Design Principles

The design of novel this compound analogs is a rational, structure-based process that leverages the well-established structure-activity relationships (SAR) within the anthracycline class. Key principles guiding this design focus on modifications of the aglycone, the sugar moieties, and the glycosidic linkages.

Modification of the Sugar Moieties: The trisaccharide chain of this compound is a prime target for chemical modification. Research on other anthracyclines has demonstrated that the nature and number of sugar units are critical for biological activity.

Importance of the Amino Sugar: The terminal amino sugar is essential for the DNA binding and intercalation that is a key mechanism of action for anthracyclines. universiteitleiden.nl Modifications at the 3'-amino group have been a major focus. N-alkylation of this group can significantly alter the biological properties of the molecule. nih.govresearchgate.net For instance, N,N-dimethylation has been shown in some doxorubicin analogs to reduce DNA damage while retaining or even enhancing chromatin-damaging activity, which may lead to a better toxicity profile. nih.gov

Role of the Trisaccharide Chain: The presence of a trisaccharide chain, as in this compound, generally leads to higher in vitro potency compared to monosaccharide analogs like doxorubicin. jst.go.jp This is often attributed to altered interactions with DNA and topoisomerase II. Therefore, a key design principle is to synthesize analogs with varied sugar compositions within the trisaccharide chain to optimize these interactions. This could involve introducing different deoxysugars or altering the stereochemistry at various positions.

Glycodiversification: The synthesis of hybrid structures, for example, combining elements of doxorubicin and the trisaccharide structure of aclarubicin (B47562), has been a successful strategy. universiteitleiden.nl This approach allows for the exploration of the chemical space between different anthracycline subclasses. For this compound, this could involve replacing one or more of its sugar units with those found in other biologically active natural products.

Aglycone Modifications: While the core tetracyclic aglycone is more conserved, specific modifications have been shown to be beneficial:

Substitutions on the A-ring: Modifications at the C-9 side chain can influence potency. jst.go.jp

Demethoxy Analogs: Removal of the methoxy (B1213986) group at the C-4 position of the D-ring, as seen in idarubicin, has been shown to increase lipophilicity and antitumor activity. acs.org This principle could be applied to this compound to potentially create more potent analogs.

Combinatorial Synthesis and Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial approaches are employed to generate libraries of related compounds. These strategies allow for the rapid synthesis of numerous analogs for biological screening.

Combinatorial Biosynthesis: This technique leverages the genetic manipulation of anthracycline-producing microorganisms, typically Streptomyces species. By introducing genes for different sugar-biosynthesizing enzymes or modifying the polyketide synthase (PKS) genes responsible for the aglycone assembly, a diverse range of new "unnatural" natural products can be created. nih.govacs.org

One-Pot Biosynthesis: A notable strategy involves the co-cultivation of engineered Streptomyces strains. acs.org One strain might be engineered to produce the this compound aglycone, while other strains are designed to produce a variety of activated nucleotide deoxysugars. When grown together, the aglycone-producing strain can utilize the sugars provided by the other strains, leading to the generation of a library of new glycosylated analogs. acs.org This method provides a facile way to assemble diverse molecular components. acs.org

Semi-synthesis and Parallel Synthesis: Chemical synthesis provides a more controlled way to generate analog libraries. Starting from the natural this compound product, a series of parallel chemical reactions can be performed to introduce diversity.

N-Functionalization: The amino group on the terminal sugar is a readily accessible point for chemical modification. N-functionalization is a highly successful strategy for creating entire libraries of anthracycline derivatives. researchgate.net Using parallel synthesis techniques, a wide array of substituents (e.g., alkyls, amides, carbamates) can be added to generate a library of N-functionalized this compound analogs. researchgate.net

Glycosylation Strategies: The development of more efficient chemical glycosylation methods is crucial for building libraries with diverse sugar chains. Modern catalytic methods, including those using gold(I) or thiourea-phosphoric acid catalysts, have shown success in the synthesis of complex anthracycline glycosides and can be applied to generate this compound analogs with novel sugar combinations. usp.br

The generation of these libraries, followed by high-throughput screening, is a powerful engine for discovering novel this compound derivatives with improved therapeutic profiles.

Mechanistic Investigations of Trisarubicinol S Biological Activity

Molecular and Cellular Targets of Trisarubicinol (in vitro studies)

The cytotoxic effects of anthracyclines like this compound stem from their interaction with fundamental cellular components and the subsequent disruption of critical molecular processes. These interactions occur at the level of DNA, key enzymes, and through the generation of reactive chemical species.

The primary and most well-characterized mechanism of action for anthracyclines is their direct interference with DNA structure and function. medicalnewstoday.comwikipedia.org This process involves two main actions: DNA intercalation and the inhibition of topoisomerase II. ufl.edulecturio.com

DNA Intercalation: The planar tetracyclic ring structure of the anthracycline molecule allows it to slide between the base pairs of the DNA double helix. wikipedia.orgufl.edunih.gov This insertion, known as intercalation, causes a local distortion of the DNA structure, pushing adjacent base pairs apart. nih.gov This physical blockage obstructs the action of enzymes involved in DNA replication and transcription, thereby inhibiting the synthesis of new DNA and RNA. wikipedia.org

Topoisomerase II Inhibition: Anthracyclines are potent inhibitors, or "poisons," of Topoisomerase II, a critical nuclear enzyme responsible for managing DNA topology by creating and resealing transient double-strand breaks (DSBs). ufl.edunih.gov Instead of simply blocking the enzyme's activity, anthracyclines trap it in an intermediate stage of its catalytic cycle. After Topoisomerase II cuts both strands of the DNA to relieve torsional stress, the anthracycline molecule stabilizes the "cleavable complex," a ternary structure consisting of the drug, the enzyme, and the DNA. ufl.edu This prevents the enzyme from religating the DNA strands, leading to the accumulation of permanent, protein-linked DNA double-strand breaks. wikipedia.orgnih.gov This accumulation of DSBs is a highly cytotoxic lesion that triggers downstream cell death pathways. nih.gov

The dual action of DNA intercalation and topoisomerase II poisoning makes anthracyclines some of the most effective anticancer agents. wikipedia.org

| Mechanistic Step | Description | Key Molecular Players | Consequence |

| DNA Intercalation | The planar aromatic rings of the anthracycline molecule insert between DNA base pairs. wikipedia.orgnih.gov | DNA, Anthracycline Molecule | Local DNA helix distortion; Blockage of DNA and RNA polymerases. wikipedia.org |

| Topoisomerase II Poisoning | The drug traps the enzyme after it has cleaved the DNA, preventing the re-ligation of the strands. wikipedia.orgufl.edu | DNA, Topoisomerase II, Anthracycline Molecule | Formation of a stable drug-enzyme-DNA ternary complex; Accumulation of DNA double-strand breaks. wikipedia.orgufl.edu |

The primary enzyme modulated by this compound, as with other anthracyclines, is Topoisomerase II. lecturio.com The inhibition of this enzyme is central to the drug's cytotoxic effect. ufl.edu Beyond this principal target, anthracyclines are known to engage in other enzyme interactions and bind to various proteins. medicalnewstoday.com

A significant secondary mechanism of anthracycline activity is the generation of reactive oxygen species (ROS). medicalnewstoday.comufl.edu The anthraquinone (B42736) core of the molecule can participate in redox cycling. This process can lead to the formation of unstable semiquinone radicals. nih.gov In the presence of molecular oxygen, these radicals can transfer an electron to O₂, generating superoxide (B77818) anions (O₂⁻). Subsequent reactions can produce other highly reactive species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). wikipedia.orgmdpi.com

This overproduction of ROS can overwhelm the cell's natural antioxidant defense systems, leading to a state of oxidative stress. nih.govfrontiersin.org Oxidative stress causes widespread cellular damage through the oxidation of critical biomolecules, including:

Lipids: Peroxidation of lipids in cellular membranes can disrupt membrane integrity and function. wikipedia.org

Proteins: Oxidation can lead to protein misfolding, aggregation, and loss of function.

Nucleic Acids: ROS can directly damage DNA by causing base modifications and strand breaks, further contributing to the genotoxicity of the compound. wikipedia.orgmdpi.com

While ROS generation is believed to contribute to the anticancer effects of anthracyclines, it is also strongly implicated in their associated toxicities. ufl.edunih.gov

Protein Binding and Enzyme Modulation

Effects on Cellular Processes (in vitro)

The molecular events initiated by this compound—namely DNA damage and oxidative stress—trigger profound disruptions in normal cellular processes. These disruptions manifest as a halt to the cell division cycle and the activation of programmed cell death, which collectively inhibit the growth and spread of cancer cells.

The extensive DNA damage caused by anthracyclines serves as a potent signal for the activation of cell cycle checkpoints. nih.govnih.gov These checkpoints are regulatory pathways that arrest cell cycle progression to allow time for DNA repair. jmb.or.krbioivt.com If the damage is deemed irreparable, the cell is directed to undergo apoptosis, or programmed cell death. nih.gov

Cell Cycle Arrest: The presence of DNA double-strand breaks often activates kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad-3 related). nih.gov These, in turn, can activate key regulators like the p53 tumor suppressor protein. nih.gov Activated p53 can induce the expression of cell cycle inhibitors, which block the activity of cyclin-dependent kinases (CDKs) that drive the cell cycle forward. jmb.or.kr This typically results in cell cycle arrest at the G1/S or G2/M transition points. mdpi.commdpi.com

Apoptosis Induction: When DNA damage is too severe, p53 can shift its function from promoting cell cycle arrest to inducing apoptosis. nih.gov This often involves the intrinsic, or mitochondrial, pathway of apoptosis. The damaged cell releases cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com Cytosolic cytochrome c then participates in the formation of the apoptosome, a complex that activates initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3). nih.gov These executioner caspases dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.commdpi.com

| Process | Key Regulators / Markers | Outcome |

| Cell Cycle Arrest | p53, p21, Cyclins, CDKs nih.govjmb.or.kr | Halts cell division at G1/S or G2/M checkpoints to allow for DNA repair. mdpi.commdpi.com |

| Apoptosis (Intrinsic Pathway) | Cytochrome c, Caspase-9, Caspase-3, PARP cleavage nih.govnih.gov | Programmed elimination of the cell when DNA damage is irreparable. nih.gov |

The ultimate consequence of cell cycle arrest and apoptosis induction is the potent inhibition of cell proliferation. sigmaaldrich.com This anti-proliferative activity is the therapeutic goal of cytotoxic agents like this compound. The efficacy of such compounds is commonly measured in vitro using a variety of assays:

Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable, proliferating cells. sigmaaldrich.comnih.gov

DNA Synthesis Assays (e.g., BrdU, EdU): These methods detect the incorporation of labeled nucleoside analogs into newly synthesized DNA, providing a direct measure of cells undergoing DNA replication. sigmaaldrich.comthermofisher.combiocompare.com

ATP Quantification: The amount of ATP in a cell population correlates directly with the number of viable cells, as dead or dying cells rapidly lose their ATP. sigmaaldrich.combiocompare.com

In addition to proliferation, cell migration is a critical process for cancer metastasis. nih.govnih.gov The cellular damage and disruption of the cytoskeleton caused by anthracyclines are expected to inhibit the ability of cancer cells to move. In vitro migration can be assessed using methods such as:

Scratch/Wound Healing Assay: A gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. nih.govsigmaaldrich.com

Transwell/Boyden Chamber Assay: This assay measures the chemotactic migration of cells across a porous membrane toward a chemoattractant. nih.govnih.govsartorius.com

By potently inhibiting proliferation and interfering with processes required for cell motility, this compound exhibits the hallmark characteristics of an effective anticancer agent in vitro.

Modulation of Signal Transduction Pathways

The biological activity of this compound, like other anthracycline antibiotics, is not limited to its interaction with DNA. A significant aspect of its mechanism of action involves the modulation of various intracellular signal transduction pathways that govern cell survival, proliferation, and apoptosis. While direct studies on this compound's effects on all signaling cascades are not extensively detailed in the available literature, the broader class of anthracyclines has been shown to exert profound effects on several key pathways.

Anthracyclines are known to impact critical signaling networks, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govresearchgate.net These pathways are central regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.govoncotarget.comnih.gov

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing processes like cell division and survival. sinobiological.comwikipedia.org Anthracyclines, through the generation of oxidative stress, can activate the MAPK/ERK pathway, which in turn can regulate cell survival. nih.gov For instance, the widely used anthracycline doxorubicin (B1662922) has been shown to increase the phosphorylation of Akt in malignant cells. oncohemakey.com Blocking this activation enhances the tumor cell-killing effect of the anthracycline. oncohemakey.com

Furthermore, anthracyclines can influence the sphingomyelin-ceramide signaling pathway. ashpublications.org Ceramide, a lipid second messenger, is a key player in inducing apoptosis. Some anthracyclines have been shown to stimulate the generation of ceramide, contributing to their cytotoxic effects. ashpublications.org The interplay between these pathways is complex; for example, the activation of protein kinase C (PKC), another signaling molecule affected by anthracyclines, can modulate the function of drug efflux pumps, contributing to multidrug resistance. oncohemakey.com

The PI3K/Akt/mTOR pathway is another pro-survival signaling route that is frequently overactive in cancer. nih.govoncotarget.comwikipedia.orgmdpi.com Anthracyclines have been documented to affect this pathway. In cardiac cells, doxorubicin treatment has been observed to decrease the phosphorylation of both Akt and ERK, which are critical for cell survival. oncohemakey.com This highlights the cell-type-specific effects of anthracycline-mediated signal transduction modulation. The intricate web of signaling pathways affected by anthracyclines underscores the complexity of their biological activity beyond simple DNA intercalation. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For anthracyclines, including this compound, these studies provide critical insights into the features necessary for their cytotoxic effects and have guided the synthesis of new derivatives with potentially improved therapeutic profiles.

Correlating Structural Features with Biological Responses

The anthracycline scaffold consists of a tetracyclic aglycone and one or more sugar moieties. Modifications at various positions on both parts of the molecule have been shown to significantly impact biological activity.

A comprehensive study of 92 anthracycline compounds revealed several key SAR findings. jst.go.jp The presence and positioning of hydroxyl groups on the aglycone are significant for in vitro potency. jst.go.jp For example, hydroxyl groups at the C-1, C-2, C-4, C-6, and C-11 positions have been shown to be important. jst.go.jp Specifically, the absence of a hydroxyl group at C-6 leads to lower cytotoxicity. jst.go.jp Conversely, hydroxyl groups at C-1 and/or C-11 tend to enhance potency. jst.go.jp The nature of the substituent at the C-4 position also influences activity, with in vitro potency increasing in the order of methoxy (B1213986) < hydroxy < deoxy. jst.go.jp

The side chain at the C-9 position of the aglycone appears to have a less pronounced, though still relevant, influence on cytotoxicity. jst.go.jp Modifications to the sugar moiety are also critical. The amino group on the sugar is essential for in vitro activity. jst.go.jp Interestingly, N-alkylation of this amino group can abolish or significantly reduce the mutagenic activity of some anthracyclines. researchgate.net

As this compound is a trisaccharide, the length of the sugar chain is a noteworthy feature. Studies have shown that disaccharides and trisaccharides are generally more potent in vitro than monosaccharides. jst.go.jp This increased potency is reflected in the differential inhibition of DNA and RNA synthesis. jst.go.jp However, it is important to note that the length of the sugar chain does not always correlate with in vivo antitumor activity. jst.go.jp

The table below summarizes the general structure-activity relationships for anthracycline glycosides based on available research.

| Molecular Feature | Position | Modification Effect on In Vitro Cytotoxicity |

| Aglycone | C-1, C-11 | Presence of hydroxyl group enhances potency. jst.go.jp |

| C-4 | Potency increases in the order: methoxy < hydroxy < deoxy. jst.go.jp | |

| C-6 | Absence of hydroxyl group decreases cytotoxicity. jst.go.jp | |

| C-9 | Side chain modifications have a slight influence. jst.go.jp | |

| C-10 | Removal of the carbomethoxy group markedly reduces cytotoxicity. jst.go.jp | |

| Sugar Moiety | C-3' | Amino group is essential for activity. jst.go.jp |

| - | Disaccharides and trisaccharides are generally more potent than monosaccharides. jst.go.jp |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more refined, mathematical approach to understanding SAR. researchgate.net QSAR models aim to establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activity. researchgate.net For anthracyclines, various QSAR models have been developed to predict their cytotoxic potency.

These models often incorporate a range of molecular descriptors. A study on a series of anthracycline derivatives identified a strong correlation between their biological activity and molecular properties such as the chromophore dipole moment, the energy of frontier orbitals, and steric volumes. jst.go.jp Another QSAR analysis of anthracyclines utilized descriptors like the octanol/water partitioning coefficient (logP), which represents the relative hydrophobicity of the molecule, and the DNA intercalation energy. researchgate.net

More recent QSAR studies on anthracycline derivatives have employed a larger number of compounds and sophisticated statistical methods like genetic algorithms for feature selection and multiple linear regression or artificial neural networks for model building. researchgate.netresearchgate.net These models have been used to predict the half-maximal inhibitory concentration (IC50) of these compounds. researchgate.net One such study developed a QSAR model for 245 anthracycline compounds with a wide range of pIC50 values (a logarithmic measure of IC50). researchgate.net

While specific QSAR models exclusively for this compound are not readily found in the literature, the models developed for the broader anthracycline class provide a valuable framework for predicting its activity based on its unique structural features. These computational approaches are instrumental in the rational design of new anthracycline analogs with potentially enhanced efficacy and reduced toxicity. researchgate.net However, it is acknowledged that anthracyclines can be challenging to model with QSAR due to their complex structures, which can sometimes fall outside the domain of applicability for certain models. canada.ca

Advanced Analytical and Methodological Developments in Trisarubicinol Research

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques represent the fusion of two or more distinct analytical methodologies into a single, integrated instrument, leveraging the unique capabilities of each component to provide comprehensive analytical power. These techniques are particularly valuable for the analysis of complex mixtures, such as those encountered in natural product extracts, fermentation broths where Trisarubicinol might be produced, or biological samples containing its metabolites.

Key hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): While GC is typically used for volatile compounds, its combination with MS allows for the separation and identification of components in complex organic mixtures by providing structural information and quantification. For this compound, if volatile derivatives could be formed, GC-MS might aid in identifying degradation products or specific structural fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely applied for non-volatile and thermally labile compounds, making it highly relevant for this compound, an anthracycline. LC-MS and its tandem variant, LC-MS/MS, enable the separation of complex mixtures, identification, and quantification of individual components by their retention time and mass-to-charge ratio, providing crucial structural information. This technique would be invaluable for purity assessment, identifying impurities, and characterizing this compound in complex biological or synthetic matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR couples the high separation efficiency of LC with the detailed structural elucidation capabilities of NMR spectroscopy. This powerful combination allows for the online identification of separated components, providing rich structural data that is often complementary to mass spectrometry. For this compound, LC-NMR could be used for definitive structural confirmation of the parent compound or its derivatives directly from complex mixtures without prior isolation.

The integration of these techniques offers enhanced specificity, accuracy, and precision in sample analysis, overcoming limitations of conventional methods like HPLC or UV detection alone. They are essential for resolving co-eluting compounds and obtaining detailed structural insights from challenging samples.

Spectroscopic Imaging Techniques for Cellular Localization Studies

Spectroscopic imaging techniques provide spatial information about the chemical composition of a sample, allowing for the visualization of molecular distributions within cells or tissues. These methods are crucial for understanding the cellular uptake, distribution, and accumulation of therapeutic compounds like this compound, which is known for its antitumor properties.

Magnetic Resonance Spectroscopic Imaging (MRSI): MRSI provides metabolic information beyond conventional MRI, visualizing different neurochemical concentrations without the need for contrast agents. While often applied in brain studies (e.g., for gliomas), the principles can be adapted to study the distribution of specific compounds or their metabolic effects within other tissues or cellular models. For this compound, MRSI could potentially track its presence or the changes it induces in cellular metabolism in a non-invasive manner within biological systems.

Raman Imaging and Fourier Transform Infrared (FTIR) Imaging: These vibrational spectroscopic imaging techniques offer label-free chemical imaging at high spatial resolution. They provide biochemical and biophysical contrast, enabling the visualization of distinct cell types, phenotypes, and the subcellular localization of various biomolecules. For this compound, Raman or FTIR imaging could reveal its intracellular distribution, its interaction with cellular components (e.g., DNA, lipids, proteins), and its accumulation in specific organelles, offering insights into its mechanism of action at a molecular level.

These imaging approaches are vital for understanding how this compound interacts with its biological targets within a cellular context, providing spatially resolved chemical information that is difficult to obtain through other means.

Computational Modeling and Simulation for Molecular Interactions

Computational modeling and simulation play a pivotal role in modern drug discovery and development, offering a cost-effective and time-efficient means to predict and understand molecular interactions. For this compound, these methods can provide atomic-level insights into its binding mechanisms, stability, and potential biological activities, complementing experimental studies.

Computational methods are crucial for understanding how molecular crowding influences biomolecular systems, utilizing techniques such as molecular dynamics (MD) simulations, Monte Carlo methods, and coarse-grained models to study biomolecular interactions.